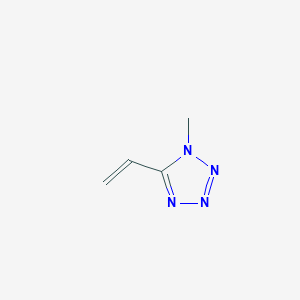

1-Methyl-5-vinyltetrazole

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

15284-40-9 |

|---|---|

分子式 |

C4H6N4 |

分子量 |

110.12 g/mol |

IUPAC名 |

5-ethenyl-1-methyltetrazole |

InChI |

InChI=1S/C4H6N4/c1-3-4-5-6-7-8(4)2/h3H,1H2,2H3 |

InChIキー |

DGRZUOBKGWHXNZ-UHFFFAOYSA-N |

正規SMILES |

CN1C(=NN=N1)C=C |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 1 Methyl 5 Vinyltetrazole

General Strategies for N-Alkylated Vinyltetrazole Synthesis

N-alkylated vinyltetrazoles, including 1-Methyl-5-vinyltetrazole, are primarily synthesized through the alkylation of a tetrazole ring. This can be achieved by introducing an alkyl group to a pre-formed 5-vinyltetrazole molecule or by forming the vinyl group on a tetrazole ring that already contains a methyl group.

A common approach involves the alkylation of 5-substituted tetrazoles. researchgate.netnih.gov For instance, the reaction of 5-R-tetrazoles with 1,2-dibromoethane (B42909) in the presence of triethylamine (B128534) in acetonitrile (B52724) can produce N-vinyltetrazoles after the elimination of triethylamine hydrobromide. researchgate.net Another significant method is the conversion of polyacrylonitrile (B21495) to poly(5-vinyltetrazole) using sodium azide (B81097) and ammonium (B1175870) chloride, which can then be alkylated. researchgate.net This polymer-analogous conversion allows for the creation of a polymeric backbone with tetrazole rings that are available for subsequent alkylation. researchgate.net

Regioselective Alkylation of 5-Vinyltetrazole Precursors

The key challenge in synthesizing this compound is controlling the position of the methyl group on the tetrazole ring. The tetrazole anion has two potential sites for alkylation (N1 and N2), leading to the formation of two isomers: this compound and 2-methyl-5-vinyltetrazole. mdpi.comresearchgate.net Achieving regioselectivity is crucial for obtaining the desired product.

Alkylation of NH-Unsubstituted 5-Vinyltetrazole

Direct methylation of NH-unsubstituted 5-vinyltetrazole often results in a mixture of the N1 and N2 isomers. For example, the alkylation of 5-vinyltetrazole with methyl iodide in an acetonitrile solution with triethylamine typically yields a nearly 1:1 mixture of 1-methyl- and 2-methyl-5-vinyltetrazoles. researchgate.net The similarity in the nucleophilicity of the N1 and N2 positions of the tetrazole anion makes it difficult to favor one isomer over the other in this direct approach.

Alkylation of 5-(β-dimethylaminoethyl)tetrazole Derivatives

A more controlled and widely used method for synthesizing vinyltetrazoles involves the use of a precursor that facilitates the formation of the vinyl group after the tetrazole ring is formed. mdpi.comresearchgate.net This two-stage method begins with the 1,3-dipolar cycloaddition of dimethylammonium azide to β-dimethylaminopropionitrile, which produces 5-(β-dimethylaminoethyl)tetrazole. mdpi.comresearchgate.net

The subsequent step involves the exhaustive methylation of the terminal dimethylamino group of 5-(β-dimethylaminoethyl)tetrazole with a methylating agent like dimethyl sulfate (B86663). mdpi.comresearchgate.net This creates a quaternary ammonium salt. This intermediate then undergoes a Hofmann elimination reaction, where trimethylamine (B31210) is eliminated, and the double bond of the vinyl group is regenerated at the 5-position of the tetrazole ring. mdpi.comresearchgate.netmasterorganicchemistry.com This method is advantageous as it avoids the direct alkylation of the tetrazole ring and provides a more reliable pathway to 5-vinyltetrazole, which can then be methylated.

A variation of this approach involves the methylation of 5-(β-dimethylaminoethyl)tetrazole with dimethyl sulfate in an aqueous solution. google.com This process is followed by refluxing the solution to induce the elimination reaction, yielding a mixture of 1- and 2-methyl-5-vinyltetrazoles. google.com

Influence of Reaction Conditions on Isomer Ratios (e.g., pH, temperature)

The ratio of the resulting 1-methyl and 2-methyl isomers can be significantly influenced by the reaction conditions, particularly pH. Research has shown that the pH of the reaction medium during the methylation of 5-(β-dimethylaminoethyl)tetrazole plays a crucial role in determining the final product distribution.

For instance, when the methylation is carried out at a pH of 8.3, the ratio of 2-methyl-5-vinyltetrazole to this compound is approximately 2.1:1. google.com Adjusting the pH to 2.0 during the methylation step can alter this ratio. google.com The temperature at which the reaction is conducted also affects the rate and efficiency of the synthesis. For example, the synthesis of 5-vinyl-1H-tetrazole from 5-(β-dimethylaminoethyl)tetrazole is typically carried out at temperatures between 50-60 °C. mdpi.com The cyclization temperature in the synthesis of poly(5-vinyltetrazole) from polyacrylonitrile also impacts the yield and properties of the final polymer. researchgate.net

Below is a data table summarizing the effect of pH on the isomer ratio during the methylation of a 5-vinyltetrazole precursor:

| pH | Ratio of 2-methyl-5-vinyltetrazole to this compound | Reference |

| 8.5 | Not specified, but a mixture is formed | google.com |

| 8.3 | 2.1 : 1 | google.com |

| 2.0 | Ratio changes from higher pH conditions | google.com |

Mechanistic Elucidation of this compound Formation

The formation of this compound is governed by the principles of electrophilic attack and the relative stability of the transition states leading to the different isomers.

Kinetic Studies of Formation Pathways

Kinetic studies on the alkylation of NH-unsubstituted 5-vinyltetrazole with methyl iodide have provided insights into the reaction mechanism. The rate-determining step is believed to be the electrophilic attack of the methylating agent on an H-complex formed between the tetrazole and a base, such as triethylamine. researchgate.net

The thermodynamic parameters for the alkylation of 5-vinyltetrazole with methyl iodide have been determined, with an activation enthalpy (ΔH≠) of 66 kJ mol⁻¹ and an activation entropy (ΔS≠) of -74 J (mol K)⁻¹ at 298 K. researchgate.net These values are consistent with a bimolecular nucleophilic substitution (SN2) mechanism, where the tetrazole anion acts as the nucleophile. The nearly equal formation of the 1-methyl and 2-methyl isomers suggests that the energy barriers for the formation of both products are very similar under these conditions. researchgate.net

Role of Intermediates (e.g., Zwitterions, Quaternary Ammonium Salts)

The synthetic pathways to this compound and its parent compound, 5-vinyltetrazole, highlight the crucial role of specific reactive intermediates, namely zwitterions and quaternary ammonium salts.

One established method for producing 5-vinyltetrazole, a direct precursor to its N-methylated derivatives, involves a two-stage process starting from β-dimethylaminopropionitrile. mdpi.comresearchgate.net In the initial step, a 1,3-dipolar cycloaddition between dimethylammonium azide and β-dimethylaminopropionitrile yields 5-(β-dimethylaminoethyl)tetrazole. mdpi.com This product precipitates from the reaction medium as a zwitterion , a molecule containing both a positive and a negative electrical charge. mdpi.comresearchgate.net

The subsequent stage involves the exhaustive methylation of the terminal dimethylamino group of the 5-(β-dimethylaminoethyl)tetrazole intermediate. researchgate.net This is typically achieved using an alkylating agent like dimethyl sulfate. researchgate.net This reaction selectively targets the amino group without affecting the tetrazole ring, forming a quaternary ammonium salt intermediate, specifically 5-(β-trimethylammoniumethyl)tetrazolide methyl sulfate. researchgate.net The final step is a Hofmann elimination, where the quaternary ammonium salt undergoes β-cleavage, leading to the elimination of trimethylamine and the formation of the desired vinyl group at the 5-position of the tetrazole ring. researchgate.net

Direct synthesis of this compound can also proceed via the alkylation of 5-(β-dimethylaminoethyl)tetrazole with dimethyl sulfate, followed by the elimination of a proton from the α-methylene groups of the quaternary ammonium cations formed during the reaction. Another common route is the direct methylation of 5-vinyltetrazole using methyl iodide, which typically results in a mixture of the 1-methyl and 2-methyl isomers. The mechanism for these alkylation reactions involves an electrophilic attack on the heterocycle, which can lead to the formation of transient zwitterionic species before the final product is obtained.

| Intermediate Type | Chemical Name/Structure | Role in Synthesis | Precursor Compound | Reaction Step | Reference |

|---|---|---|---|---|---|

| Zwitterion | 5-(β-dimethylaminoethyl)tetrazole (Zwitterionic form) | Initial product from cycloaddition, facilitates isolation. | β-dimethylaminopropionitrile | 1,3-Dipolar Cycloaddition | researchgate.net, mdpi.com |

| Quaternary Ammonium Salt | 5-(β-trimethylammoniumethyl)tetrazolide methyl sulfate | Undergoes Hofmann elimination to form the vinyl group. | 5-(β-dimethylaminoethyl)tetrazole | Exhaustive Methylation & Elimination | researchgate.net |

| Quaternary Ammonium Cation | Intermediate from alkylation of 5-(β-dimethylaminoethyl)tetrazole | Undergoes proton elimination to form the vinyl group. | 5-(β-dimethylaminoethyl)tetrazole | Alkylation & Elimination |

Alternative Synthetic Routes to 1,5-Disubstituted Tetrazoles

While direct alkylation and elimination reactions are effective for this compound, a broader range of synthetic strategies exists for the general class of 1,5-disubstituted tetrazoles. These methods offer versatility in introducing various substituents onto the tetrazole core.

Ugi-Azide Reaction: A prominent method is the Ugi-azide four-component reaction (UA-4CR). researchgate.netmdpi.com This multicomponent reaction involves an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide, TMSN₃). mdpi.comnih.gov The reaction proceeds through the formation of an intermediate nitrilium ion, which is then trapped by the azide to form the tetrazole ring after a spontaneous 1,5-electrocyclization. nih.gov This one-pot procedure is highly efficient in terms of atom and step economy, allowing for the creation of diverse libraries of 1,5-disubstituted tetrazoles by varying the four starting components. researchgate.netnih.govbeilstein-journals.org This method has been successfully used to synthesize complex hybrid molecules, such as tetrazole-indole and tetrazole-triazole hybrids. researchgate.netnih.govbeilstein-journals.org

[2+3] Cycloaddition: The 1,3-dipolar cycloaddition between nitriles and azides is a fundamental and widely used method for synthesizing 5-substituted tetrazoles, which can then be alkylated to yield 1,5-disubstituted products. mdpi.comnih.gov Historically, these reactions required harsh conditions, but significant improvements have been made. For instance, the use of zinc Lewis acids like zinc bromide as catalysts in aqueous solutions provides a more environmentally friendly and safer alternative to traditional methods that use toxic solvents and generate hazardous hydrazoic acid. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: For the synthesis of 1,5-diaryl tetrazoles, palladium-catalyzed cross-coupling reactions are a powerful tool. nih.gov These methods allow for the direct arylation of pre-formed tetrazole rings. For example, 5-substituted-1H-tetrazoles can be coupled with aryl iodides in the presence of a palladium catalyst, such as palladium(II) acetate, along with a copper(I) co-catalyst and a suitable ligand. nih.gov This approach provides a concise route to compounds that might be difficult to access through other means. nih.gov

| Synthetic Method | Key Reactants | General Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Ugi-Azide Reaction (UA-4CR) | Aldehyde, Amine, Isocyanide, Azide Source (e.g., TMSN₃) | Multicomponent reaction forming an intermediate nitrilium ion, followed by azide trapping and electrocyclization. | High atom/step economy, operational simplicity, allows for high structural diversity in one pot. | researchgate.net, nih.gov, mdpi.com |

| [2+3] Cycloaddition | Nitrile, Azide (e.g., Sodium Azide) | 1,3-dipolar cycloaddition. The resulting 5-substituted tetrazole is then N-alkylated. | Fundamental route. Modern variations (e.g., using ZnBr₂ in water) are greener and safer. | mdpi.com, nih.gov |

| Palladium-Catalyzed Cross-Coupling | 5-Substituted-1H-tetrazole, Aryl Halide (e.g., Aryl Iodide) | Direct C-N bond formation via catalytic cycle involving a palladium complex. | Versatile for synthesizing 1,5-diaryl tetrazoles, concise route. | nih.gov |

| Ruthenium-Mediated Synthesis | Ruthenium Acetylide Complex, Trimethylsilyl Azide | Cycloaddition on a metal complex followed by regiospecific alkylation and cleavage from the metal center. | Forms a reaction cycle, good to excellent yields. | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 5 Vinyltetrazole

Polymerization Chemistry of 1-Methyl-5-vinyltetrazole

The presence of a vinyl group, activated by the electron-withdrawing tetrazole ring, makes this compound a monomer for the synthesis of nitrogen-rich polymers. mdpi.com These polymers are of significant interest for their potential applications as high-energy materials.

Radical Homopolymerization Studies

This compound can undergo radical polymerization. This process is more efficient compared to other vinyltetrazoles due to the electron-withdrawing nature of the tetrazole ring, which stabilizes the propagating radical. The resulting polymer, poly(this compound), is a high-molecular-weight substance with a notable nitrogen content.

Polymerization Kinetics and Thermodynamic Parameters

The kinetics of the polymerization of vinyltetrazoles have been a subject of study. The process is generally exothermic. libretexts.org For 5-vinyl-1H-tetrazole, a related compound, spontaneous polymerization occurs upon melting, even without a specific initiator, indicating thermal initiation. mdpi.com The rate of heating can affect the temperature range of both melting and polymerization. mdpi.com The study of polymerization kinetics involves determining parameters like the rates of polymerization and activation energies, which are influenced by factors such as the type of substituent on the monomer. nih.gov

Mechanisms of Polymer Chain Propagation and Termination

The radical polymerization of this compound follows a chain-growth mechanism, which consists of initiation, propagation, and termination steps. libretexts.orgyoutube.com

Propagation: In the propagation step, the growing polymer chain, which has a radical at its end, adds to the vinyl group of a monomer molecule. This process repeats, leading to the growth of the polymer chain. taylorandfrancis.com

Termination: The polymerization process ceases through termination reactions. wikipedia.org Common termination mechanisms in radical polymerization include: libretexts.orgwikipedia.orgopen.edu

Recombination (or Coupling): Two growing polymer chains combine to form a single, longer, non-reactive chain. wikipedia.orgopen.edu

Disproportionation: One growing polymer radical abstracts a hydrogen atom from another, resulting in two non-reactive polymer chains, one with a saturated end and the other with an unsaturated end. wikipedia.orgopen.edu

Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a monomer, solvent, or another polymer chain, which can lead to branching. youtube.comopen.edu

Architectural Control in this compound Polymerization

This compound is a monomer known for its efficient polymerization, a characteristic attributed to the electron-withdrawing nature of the tetrazole ring which activates the adjacent vinyl group. The presence of the methyl group at the N1 position prevents the interference that the NH group causes in the polymerization of 5-vinyl-1H-tetrazole, leading to more efficient and controlled reactions.

Research has demonstrated that control over the polymer architecture can be achieved using techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The use of a RAFT agent is suitable for managing the degree of polymerization for "more activated" monomers like 5-vinyl-1H-tetrazole, a class to which this compound belongs. researchgate.net This control allows for the synthesis of block copolymers with predictable molecular weights and structures. For instance, block copolymers such as poly(N-vinylpyrrolidone-b-5-vinyltetrazole) have been synthesized using RAFT agents, indicating that similar control can be exerted over the polymerization of N-methylated analogs like this compound. researchgate.net

The polymerization behavior of this compound is notably efficient in comparison to other isomers. This efficiency facilitates high conversion rates, for example, in copolymerization with styrene, where conversion can exceed 90%. The resulting polymers possess a high nitrogen content, often greater than 30% by weight.

Table 1: Polymerization Characteristics of Vinyltetrazoles

| Monomer | Polymerization Efficiency | Key Features | Polymer Thermal Stability |

| This compound | High; efficient radical polymerization. | Stabilizing N1-methyl group enhances reactivity. | Decomposes above 250°C. |

| 5-Vinyl-1H-tetrazole | Less efficient; NH group can interfere with the reaction. | Requires longer reaction times. | Polymerization can be followed by degradation above 200°C. mdpi.com |

| 2-Methyl-5-vinyltetrazole | Lower thermal stability of the resulting polymer. | Decomposes around 150°C. |

Functional Group Transformations of the Vinyl Moiety

The vinyl group of this compound is a key site for chemical transformations, enabling the synthesis of a wide array of derivatives.

Carbon-Carbon Bond Forming Reactions (e.g., Mizoroki-Heck Cross-Coupling)

The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process, has been successfully applied to N-methyl-5-vinyltetrazoles. uwindsor.cachim.it This reaction facilitates the synthesis of 5-styryltetrazoles through the cross-coupling of this compound with aryl iodides. mdpi.com The reaction typically involves a palladium catalyst and often benefits from the addition of copper salts. mdpi.com This transformation underscores the utility of the vinyl group as a handle for introducing complex aryl substituents onto the tetrazole scaffold. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by insertion of the vinyltetrazole and subsequent β-hydride elimination to yield the styryl product and regenerate the catalyst. uwindsor.ca

Table 2: Mizoroki-Heck Reaction of N-Methyl-5-vinyltetrazoles

| Reactants | Catalyst System | Product Type | Reference |

| N-methyl-5-vinyltetrazoles + Aryl iodides | Palladium catalyst, Copper salts | 5-Styryltetrazoles | mdpi.com |

Addition Reactions across the Vinyl Double Bond

The vinyl group in this compound is activated by the electron-withdrawing tetrazole ring, making the C=C double bond polarized and susceptible to various addition reactions. mdpi.com This inherent reactivity allows for functionalization beyond polymerization and cross-coupling. While specific studies detailing a broad range of addition reactions exclusively for this compound are limited in the provided context, the electronic properties of the molecule suggest its capability to undergo reactions such as halogenation, hydrohalogenation, and hydration under appropriate conditions. The activation of the vinyl group is a critical feature that expands the synthetic possibilities for modifying this heterocycle. mdpi.com

Reactivity of the Tetrazole Ring System

The tetrazole ring itself is a functional entity, capable of undergoing various transformations.

Electrophilic and Nucleophilic Functionalization Studies

The tetrazole ring in this compound contains nitrogen atoms that can participate in further chemical reactions. The molecule can undergo alkylation at the nitrogen atoms, which can lead to the formation of zwitterionic intermediates. The rate-determining step in some of its reactions involves an electrophilic attack on the heterocycle.

Studies on related tetrazole systems have demonstrated that the C5 position can be functionalized via deprotonation. nih.gov Although the C5 position in this compound is substituted with a vinyl group, the principles of ring functionalization remain relevant. For other 1-substituted tetrazoles, C-H deprotonation at the C5 position using strong bases like organomagnesium reagents (e.g., turbo-Grignard reagent) creates a nucleophilic center. nih.gov This intermediate can then react with a variety of electrophiles, such as aldehydes and ketones, to install new functional groups. nih.gov This method highlights a pathway for nucleophilic functionalization of the tetrazole ring system, contingent on the presence of a C-H bond at the 5-position. While direct C-H functionalization at C5 is not possible for this compound, the susceptibility of the tetrazole ring's nitrogen atoms to electrophiles and the potential for nucleophilic attack on the ring under certain conditions are important aspects of its reactivity.

Table 3: Reactivity of the Tetrazole Ring

| Reaction Type | Description | Reagents/Conditions | Potential Products |

| Electrophilic Attack | Alkylation at ring nitrogens. | Alkylating agents (e.g., dimethyl sulfate). researchgate.net | Quaternized tetrazolium salts, zwitterions. |

| Nucleophilic Functionalization (by analogy) | C-H deprotonation at C5 followed by electrophilic quench. nih.gov | Turbo-Grignard reagent, then electrophiles (aldehydes, ketones). nih.gov | C5-substituted tetrazoles. nih.gov |

Investigations of Ring-Opening and Decomposition Mechanisms

Tetrazole derivatives are known for their high nitrogen content and energetic properties. The decomposition of the tetrazole ring often serves as a source of chemical energy, releasing gaseous products, most notably molecular nitrogen (N₂). researchgate.net This process is a key feature of many energetic materials. researchgate.net

Thermal analysis of polymers derived from this compound shows that they are relatively stable, with decomposition occurring at temperatures above 250°C. This stability is significantly higher than that of polymers from the 2-methyl isomer, which decompose around 150°C. The decomposition of the tetrazole ring is a complex process that can be initiated by heat or other stimuli. The mechanisms of these ring-opening and decomposition reactions are of significant interest for applications in material science and as gas-generating agents. The fragmentation of the ring typically leads to the formation of highly stable dinitrogen gas, which is the thermodynamic driving force for the decomposition. researchgate.net

Theoretical and Computational Chemistry Studies on 1 Methyl 5 Vinyltetrazole

Quantum Chemical Calculations of Electronic and Spatial Structures

Quantum chemical calculations are a cornerstone for elucidating the three-dimensional arrangement of atoms (spatial structure) and the distribution of electrons (electronic structure) in 1-methyl-5-vinyltetrazole. researchgate.net These theoretical investigations, often performed alongside experimental methods like X-ray diffraction analysis, provide a detailed molecular picture. mdpi.comresearchgate.net

Table 1: Representative Calculated vs. Experimental Geometrical Parameters for 5-vinyl-1H-tetrazole

This table presents a comparison of geometric parameters for the related compound 5-vinyl-1H-tetrazole, as determined by quantum chemical calculations and experimental X-ray diffraction. This illustrates the accuracy and utility of computational methods in predicting molecular structures.

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | N1–N2 | 1.350 Å | 1.345 Å |

| Bond Length | N2–N3 | 1.298 Å | 1.303 Å |

| Bond Length | N3–N4 | 1.356 Å | 1.349 Å |

| Bond Length | N4–C5 | 1.326 Å | 1.328 Å |

| Bond Length | C5–N1 | 1.341 Å | 1.342 Å |

| Bond Length | C5–C6 | 1.464 Å | 1.462 Å |

| Bond Length | C6–C7 | 1.339 Å | 1.327 Å |

| Bond Angle | N1–N2–N3 | 110.1° | 109.8° |

| Bond Angle | N4–C5–N1 | 109.8° | 110.1° |

| Dihedral Angle | N4–C5–C6–C7 | 0.0° | -4.1° |

| Data sourced from a comprehensive study on 5-vinyl-1H-tetrazole. mdpi.com |

Molecular Orbital Theory Analysis (HOMO/LUMO Energies, Electron Density Distribution)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. unizin.orghuntresearchgroup.org.uk Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unizin.org The HOMO energy corresponds to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In contrast, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

For vinyltetrazoles, the electron density of the HOMO is typically delocalized over the molecule, while the LUMO is also distributed across the structure, reflecting the electronic communication between the vinyl group and the tetrazole ring. mdpi.comresearchgate.net This distribution is key to the molecule's reactivity, particularly in polymerization reactions where the vinyl group participates. mdpi.com

Table 2: Calculated Frontier Orbital Energies for 5-vinyl-1H-tetrazole

The following table shows the calculated HOMO and LUMO energies and the resulting energy gap for the parent compound, 5-vinyl-1H-tetrazole, in the gas phase. These values are instrumental in understanding the molecule's electronic behavior and reactivity.

| Orbital | Energy (eV) |

| HOMO | -9.00 |

| LUMO | -0.73 |

| Energy Gap (ΔE) | 8.27 |

| Data calculated for 5-vinyl-1H-tetrazole. mdpi.com |

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a prevalent computational method for investigating the properties of heterocyclic compounds like this compound. nih.govmdpi.com DFT is favored for its balance of computational cost and accuracy, providing a robust framework for exploring chemical reactivity. mdpi.com

DFT calculations are widely applied to:

Optimize Molecular Geometry: Predicting the most stable three-dimensional structure by finding the lowest energy conformation. researchgate.netrsc.org

Calculate Electronic Properties: Determining parameters such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and atomic charges, which together paint a picture of the molecule's electronic landscape. rsc.org

Predict Reactivity: By modeling reaction pathways and transition states, DFT can offer insights into reaction mechanisms and predict the relative reactivity of different sites within the molecule. nih.gov For example, DFT has been successfully used to model the reactivity of α,β-unsaturated carbonyl compounds, a class of molecules with some electronic similarities to vinyltetrazoles, showing that steric and electronic effects are key determinants of reactivity. nih.gov

These applications are crucial for understanding the behavior of this compound in various chemical processes.

Computational Studies on Isomer Stability and Tautomerism in Related Systems

The methylation of 5-vinyltetrazole can lead to two primary isomers: this compound and 2-methyl-5-vinyltetrazole. researchgate.netmdpi.com Computational chemistry is an invaluable tool for determining the relative stability of these isomers. researchgate.net By calculating the total energy of each optimized structure, researchers can predict which isomer is thermodynamically more favorable. This is critical for understanding the outcomes of synthesis, as reaction conditions can favor the formation of one isomer over the other. researchgate.net

Furthermore, the parent tetrazole ring system exhibits tautomerism, a phenomenon where a proton can migrate between different nitrogen atoms. mdpi.com For 5-substituted 1H-tetrazoles, two tautomeric forms, the 1H- and 2H-forms, can exist. mdpi.com Computational studies on the parent tetrazole have shown that the 1H-form is generally more stable in solution, while the 2H-form may be more stable in the gas phase. mdpi.com In the specific case of 5-vinyl-1H-tetrazole, quantum chemical calculations indicated that the 1H-tautomer is more stable than the 2H-form in the gas phase by a small energy margin. mdpi.com These theoretical findings are essential for interpreting experimental data and understanding the intrinsic properties of the molecule, which are directly relevant to its N-methylated derivatives.

Prediction of Reactivity Parameters via Computational Models

Beyond the HOMO-LUMO gap, computational models, particularly those based on DFT, can be used to calculate a suite of global reactivity descriptors. mdpi.comnih.gov These parameters are derived from the conceptual framework of DFT and provide quantitative measures of a molecule's reactivity. mdpi.com

The primary reactivity indices are calculated based on the energies of the frontier molecular orbitals (HOMO and LUMO) and Koopmans' theorem: mdpi.com

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = IP - EA). Hard molecules have a large HOMO-LUMO gap.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the "escaping tendency" of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

These descriptors provide a powerful theoretical framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.commdpi.com

Table 3: Global Reactivity Descriptors for 5-vinyl-1H-tetrazole

This table presents the global reactivity descriptors for 5-vinyl-1H-tetrazole, calculated from its HOMO and LUMO energies. These values quantify the molecule's stability and propensity to engage in electronic interactions.

| Reactivity Descriptor | Symbol | Value (eV) |

| Ionization Potential | IP | 9.00 |

| Electron Affinity | EA | 0.73 |

| Electronegativity | χ | 4.87 |

| Chemical Hardness | η | 8.27 |

| Chemical Potential | μ | -4.87 |

| Electrophilicity Index | ω | 1.43 |

| Data calculated for 5-vinyl-1H-tetrazole. mdpi.com |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 1 Methyl 5 Vinyltetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹H-¹⁵N, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-Methyl-5-vinyltetrazole. It unambiguously confirms the covalent framework and, crucially, distinguishes it from its isomer, 2-methyl-5-vinyltetrazole. While detailed spectral assignments for this compound are less commonly published than for its parent compound, 5-vinyl-1H-tetrazole, the expected chemical shifts and correlations can be confidently predicted based on established principles and data from analogous structures. mdpi.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the methyl and vinyl groups.

Methyl Group (-CH₃): A singlet appearing in the upfield region, anticipated around 4.1-4.3 ppm, is characteristic of the N-methyl group. Its integration value of 3H confirms the presence of the methyl protons.

Vinyl Group (-CH=CH₂): This group gives rise to a more complex pattern, typically an AMX spin system, consisting of three distinct signals.

One signal for the methine proton (-CH=), appearing as a doublet of doublets (dd) in the range of 6.8-7.0 ppm.

Two signals for the geminal protons (=CH₂), also appearing as doublets of doublets, at approximately 6.2-6.4 ppm and 5.8-6.0 ppm, respectively. The specific coupling constants (J-values) between these protons are key to confirming the vinyl structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for the four unique carbon environments in the molecule.

Methyl Carbon (-CH₃): A signal in the upfield region, typically around 35-40 ppm.

Vinyl Carbons (-CH=CH₂): Two signals are expected for the vinyl group. The terminal methylene (B1212753) carbon (=CH₂) would appear around 120-125 ppm, while the methine carbon (-CH=) attached to the ring would be further downfield, around 125-130 ppm. mdpi.com

Tetrazole Carbon (C5): The carbon atom of the tetrazole ring attached to the vinyl group is the most deshielded, with its signal expected significantly downfield, in the range of 150-155 ppm. mdpi.com

Heteronuclear NMR (¹H-¹⁵N HMBC): Two-dimensional heteronuclear correlation spectroscopy is invaluable for distinguishing between the 1-methyl and 2-methyl isomers. A Heteronuclear Multiple Bond Correlation (HMBC) experiment that correlates proton and nitrogen signals over two to three bonds would show a clear correlation between the protons of the N-methyl group and the N1 nitrogen atom of the tetrazole ring. This observation provides definitive proof of the substitution pattern. mdpi.comresearchgate.net

Table 1: Expected NMR Spectroscopic Data for this compound This table presents expected values based on analogous compounds and spectroscopic principles, as direct experimental data is not widely published.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | N-CH₃ | ~4.2 | Singlet (s) |

| ¹H | -CH=CH₂ | ~6.9 | Doublet of Doublets (dd) |

| ¹H | -CH=CH₂ (trans) | ~6.3 | Doublet of Doublets (dd) |

| ¹H | -CH=CH₂ (cis) | ~5.9 | Doublet of Doublets (dd) |

| ¹³C | N-CH₃ | ~37 | Quartet (in ¹H-coupled) |

| ¹³C | -CH=C H₂ | ~123 | Triplet (in ¹H-coupled) |

| ¹³C | -C H=CH₂ | ~127 | Doublet (in ¹H-coupled) |

| ¹³C | C5 (tetrazole) | ~152 | Singlet (in ¹H-coupled) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and effective method for molecular fingerprinting. It identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the vinyl and methyl groups, as well as vibrations from the tetrazole ring itself.

C-H Vibrations: Stretching vibrations for the vinyl C-H bonds are typically found just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

C=C Stretching: A key band for the vinyl group is the C=C stretching vibration, which is expected in the region of 1640-1650 cm⁻¹.

Ring Vibrations: The tetrazole ring exhibits a series of characteristic stretching and bending vibrations between 1000 and 1500 cm⁻¹.

Hydrogen Bonding Analysis: Unlike its parent, 5-vinyl-1H-tetrazole, which shows broad N-H stretching bands around 3100-3500 cm⁻¹ due to intermolecular hydrogen bonding, this compound lacks an N-H bond. mdpi.comchemicalbook.com The absence of this broad absorption in the IR spectrum is a key piece of evidence confirming that the tetrazole nitrogen has been successfully methylated. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Due to the polarizability of the C=C bond, the vinyl stretching vibration around 1640-1650 cm⁻¹ is often very strong and sharp in the Raman spectrum, making it a particularly useful diagnostic peak. Vibrations of the tetrazole ring are also Raman active and contribute to the unique fingerprint of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch | Vinyl (=C-H) | 3050-3150 | Medium | Medium |

| C-H Stretch | Methyl (-CH₃) | 2850-2980 | Medium | Medium |

| C=C Stretch | Vinyl (-C=C-) | 1640-1650 | Medium | Strong |

| Ring Skeletal Stretch | Tetrazole Ring | 1400-1500 | Medium-Strong | Medium |

| Ring Skeletal Stretch | Tetrazole Ring | 1000-1250 | Strong | Medium |

| C-H Out-of-Plane Bend | Vinyl (=CH₂) | 910-990 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within 5 parts per million, ppm), HRMS can distinguish the compound's molecular formula from other possibilities with the same nominal mass.

For this compound, the molecular formula is C₄H₆N₄. The theoretical exact mass of the neutral molecule is calculated to be 110.064346 Da. When analyzed by a technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺, with a theoretical exact mass of 111.072171 Da. The experimental measurement of a mass that matches this theoretical value to within a few ppm provides unequivocal confirmation of the molecular formula, distinguishing it from any other combination of atoms that might result in a nominal mass of 111. mdpi.com This technique was used to confirm the formula of the closely related 5-vinyl-1H-tetrazole, where the experimental mass was found to be within 0.23 ppm of the theoretical value. mdpi.comresearchgate.net

X-ray Diffraction Analysis of Related Crystal Structures

A prime example is the crystal structure of its immediate precursor, 5-vinyl-1H-tetrazole . mdpi.com X-ray diffraction studies show that its crystals are monoclinic. mdpi.com A key feature of its solid-state structure is the formation of infinite chains where molecules are linked by N-H···N hydrogen bonds between the N-H of one tetrazole ring and the N4 atom of a neighboring ring. mdpi.comresearchgate.net The molecules are nearly planar, and these chains pack into plate-like structures. mdpi.com

By substituting the hydrogen at the N1 position with a methyl group, as in this compound, this primary hydrogen-bonding motif is eliminated. This would be expected to significantly alter the crystal packing, likely leading to a structure governed by weaker van der Waals interactions rather than a strong hydrogen-bonded network. Studies on other 1-substituted tetrazoles can provide further clues. For instance, the analysis of various energetic salts of 1-hydroxy-5-methyltetrazole reveals detailed bond lengths and angles within the 1-substituted tetrazole ring system, which are expected to be similar in this compound. These studies provide benchmark values for the C-N, N-N, and N=N bond lengths within the heterocyclic core.

Table 3: Crystal Structure Data for the Related Compound 5-Vinyl-1H-tetrazole mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8485(2) |

| b (Å) | 5.5008(2) |

| c (Å) | 12.0163(4) |

| β (°) | 102.731(1) |

| Volume (ų) | 441.48(2) |

| Key Interaction | Intermolecular N-H···N Hydrogen Bonds |

Emerging Research Directions and Future Perspectives in 1 Methyl 5 Vinyltetrazole Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformations

The synthesis and functionalization of 1-methyl-5-vinyltetrazole are critical for its application. While initial syntheses involved the alkylation of 5-vinyltetrazole, often resulting in isomeric mixtures, current research is focused on developing more selective and efficient catalytic systems. researchgate.net

A significant area of development is in the catalytic transformation of the vinyl group. The Palladium-catalyzed Mizoroki-Heck reaction has been effectively used for the C-C coupling between N-methyl-5-vinyltetrazoles and aryl halides, providing a pathway to synthesize 5-styryltetrazoles. wikipedia.org This reaction expands the molecular complexity and potential applications of the tetrazole core. Future research is likely to explore more advanced and sustainable catalytic systems for this transformation.

Emerging Catalytic Strategies:

Phosphine-Free Catalysts: To reduce cost and improve sustainability, research into phosphine-free palladium catalysts, such as those using N-heterocyclic carbenes or tridentate amido/pyridyl carboxylate ligands, is a promising direction for Heck-type reactions. organic-chemistry.org

Heterogeneous Catalysts: The use of immobilized catalysts, such as palladium on solid supports or within ionic liquids, could enable easier catalyst recovery and recycling, aligning with green chemistry principles. wikipedia.org Nickel-catalyzed cross-coupling reactions are also emerging as a viable alternative. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of related tetrazole compounds, suggesting its potential to enhance the efficiency of both the synthesis and subsequent transformations of this compound. researchgate.net

These advancements aim to provide more economical, environmentally friendly, and versatile routes to novel this compound derivatives.

Advanced Polymerization Strategies for Tailored Macromolecular Architectures

The polymerization of this compound is key to unlocking its potential in materials science, particularly for creating nitrogen-rich, energetic polymers. mdpi.com Research is moving beyond conventional radical polymerization towards controlled/"living" radical polymerization (CRP) techniques that offer precise control over the polymer's molecular weight, architecture, and functionality.

Two prominent CRP methods are at the forefront of this research:

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile technique that can be applied to a wide range of monomers, including "more activated" monomers like vinyltetrazoles. researchgate.netnih.gov It allows for the synthesis of well-defined block copolymers. For instance, a dual pH-O2 sensor was developed using a block copolymer of poly(vinylpyrrolidone)-block-poly(5-vinyl-1H-tetrazole), demonstrating the capability of RAFT to create complex, functional macromolecular architectures. researchgate.net The choice of RAFT agent is crucial for controlling the polymerization of vinyl monomers. mdpi.comresearchgate.net

Atom Transfer Radical Polymerization (ATRP) and Post-Polymerization Modification: While the direct ATRP of vinyltetrazoles can be challenging, an alternative "click chemistry" approach has proven successful. This involves the ATRP of acrylonitrile (B1666552) to form a well-defined polyacrylonitrile (B21495) precursor, which is then chemically modified to convert the nitrile groups into tetrazole rings. cmu.edu This post-polymerization modification strategy allows for the creation of polymers with distributed tetrazole units while leveraging the high degree of control offered by ATRP. cmu.edunih.govmdpi.com

These advanced strategies enable the design of polymers with specific properties, such as block copolymers, star polymers, and other complex architectures, for targeted applications.

Table 1: Comparison of Advanced Polymerization Strategies for Vinyltetrazole-Containing Polymers

| Strategy | Description | Advantages | Example Application |

|---|---|---|---|

| RAFT Polymerization | A controlled radical polymerization technique using a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. mdpi.com | Excellent control over molecular weight and dispersity; applicable to a wide range of monomers; enables synthesis of complex architectures like block copolymers. nih.gov | Synthesis of dual pH-O2 sensors from poly(vinylpyrrolidone)-block-poly(5-vinyl-1H-tetrazole). researchgate.net |

| ATRP with Post-Polymerization Modification | Involves ATRP of a precursor monomer (e.g., acrylonitrile) followed by a chemical reaction (e.g., "click chemistry" with sodium azide) to form the tetrazole units. cmu.edu | Circumvents issues with direct polymerization of functional monomers; allows for precise control via ATRP; versatile for creating copolymers. cmu.edunih.gov | Creation of well-defined polymers and copolymers with 5-vinyltetrazole units from polyacrylonitrile precursors. cmu.edu |

Interdisciplinary Research Incorporating this compound Derivatives

The unique properties of this compound and its polymers are driving research across multiple scientific disciplines, from materials science to biomedicine.

Energetic Materials: A primary application of polyvinyltetrazoles is in the field of energetic materials. researchgate.net Their high nitrogen content and positive heat of formation make them valuable as high-molecular-weight binders in propellants and insensitive munitions. mdpi.com Research focuses on blending polymers of methyl-vinyltetrazole isomers with other energetic polymers to create materials with enhanced thermal stability and reduced sensitivity to impact and friction. researchgate.net The combination of different heterocyclic rings, such as tetrazole and pyrazole, is an active area for developing novel energetic materials with superior performance. nih.gov

Advanced Materials and Sensors: The ability to create complex copolymers opens up applications in advanced functional materials. As mentioned, a block copolymer containing vinyltetrazole was used to create a dual fluorescent/phosphorescent sensor for pH and oxygen. researchgate.net The tetrazole units act as coordinating ligands for an oxygen-sensitive iridium complex, demonstrating a sophisticated application at the intersection of polymer chemistry, coordination chemistry, and biomedical sensing.

Bioorthogonal and Medicinal Chemistry: Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, offering improved metabolic stability. nih.govacs.org While research on the direct biological applications of this compound is nascent, its derivatives hold potential. The vinyl group is a reactive handle that could be used in bioorthogonal chemistry, such as in inverse-electron-demand Diels-Alder reactions, for applications in cellular imaging and tracking. nih.gov

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry is becoming an indispensable tool for accelerating the discovery and understanding of new materials based on this compound. Future progress will heavily rely on the refinement of computational models to enhance their predictive accuracy.

Quantum Chemical Calculations: Ab initio quantum chemical calculations are currently used to investigate the fundamental properties of vinyltetrazoles, such as their molecular structure, potential energy surfaces, and reactivity descriptors like HOMO-LUMO energy gaps. mdpi.com These calculations provide a foundational understanding of the molecule's stability and reactivity. nih.govyoutube.com Future work will likely involve more complex models that can accurately simulate behavior in different environments, such as in solution or within a polymer matrix.

Predictive Modeling for Stability and Performance: A significant emerging direction is the use of data-driven approaches and machine learning to predict macroscopic properties. researchgate.net For instance, multivariate linear regression models have been developed to predict the decomposition temperature and impact sensitivity of various tetrazoles based on quantum mechanical parameters generated in silico. nih.gov These statistical models offer powerful predictive capabilities that can guide the design of new, safer energetic materials. nih.govrsc.org As more experimental data becomes available, these models can be further refined to improve their accuracy and predictive power for new derivatives. arxiv.org

Table 2: Computational Methods in this compound Research

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| Ab Initio Quantum Chemical Calculations | Studying molecular structure, stability, and reactivity. mdpi.com | Provides data on bond lengths, angles, potential energy surfaces, rotational barriers, and electronic properties (HOMO/LUMO). mdpi.comarxiv.org |

| Multivariate Linear Regression (MLR) | Predicting macroscopic properties like thermal stability and sensitivity. nih.gov | Establishes quantitative structure-property relationships (QSPR) to predict decomposition temperature and impact sensitivity from calculated molecular parameters. nih.govresearchgate.netrsc.org |

| Molecular Docking | Investigating potential biological interactions. | Predicts the binding modes of tetrazole derivatives with biological targets, guiding medicinal chemistry efforts. acs.org |

Q & A

Q. How can conflicting data on the compound’s antimicrobial activity be addressed?

- Variability in MIC values across studies may stem from differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate via time-kill assays. Structure-activity studies comparing methyl and vinyl substituents can isolate contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。